molecular formula C14H11F2NO2S B1332826 Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- CAS No. 51679-50-6

Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-

Cat. No.: B1332826
CAS No.: 51679-50-6
M. Wt: 295.31 g/mol
InChI Key: KQEFJYIAABWDRN-UHFFFAOYSA-N
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Description

Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- is a useful research compound. Its molecular formula is C14H11F2NO2S and its molecular weight is 295.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

  • Anthranilic acid reacts with benzoyl chloride to produce 2-phenyl-4H-3,1-benzoxazin-4-one and N-benzoylanthranilic acid, with a focus on the reaction mechanism and various substituted products (Bain & Smalley, 1968).
  • Pd(II)-catalyzed carboxylation of ortho-C-H bonds in anilides produces N-acyl anthranilic acids, facilitating the assembly of molecules like benzoxazinones and quinazolinones (Giri, Lam, & Yu, 2010).
  • Copper-catalyzed amination of 2-bromobenzoic acids forms N-aryl and N-alkyl anthranilic acid derivatives, with applications in metal ion-selective fluorosensing (Wolf et al., 2006).

Bioinorganic Chemistry

  • Schiff base ligand 2-thio phenyl glyoxal anthranilic acid used in the synthesis of Co (II) and Mn (II) complexes, showing biological activity against human cancer cell lines (Srivastava, 2020).

Material Science and Analytical Sensing

  • Synthesis of a conjugated poly-N-phenyl anthranilic acid polymer fluoroprobe for analytical sensing, showing high fluorescence and redox activity (Das, Antony, & Varghese, 2019).

Pharmaceutical and Biological Research

  • N-Phenyl anthranilic acid used in the synthesis of novel N10-Alkyl substituted acridine-9-one derivatives with antimicrobial activity (Gupta & Baboo, 2014).
  • Palladium-catalyzed mono-N-allylation of unprotected anthranilic acids with allylic alcohols, useful in pharmaceutical synthesis (Hikawa & Yokoyama, 2011).

Environmental and Cancer Cell Detection

  • Study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells, focusing on their optical properties (Culf et al., 2016).

Mechanism of Action

Target of Action

Anthranilic acid, also known as 2-(4-Difluoromethylsulfanyl-phenylamino)-benzoic acid, primarily targets L-amino-acid oxidase and D-amino-acid oxidase in humans . These enzymes play a crucial role in the regulation of the level of the neuromodulator D-serine in the brain and contribute to dopamine synthesis .

Mode of Action

It is known that anthranilic acid derivatives can regulate the activity of their target enzymes, potentially influencing the levels of neuromodulators and neurotransmitters in the brain .

Biochemical Pathways

Anthranilic acid derivatives are involved in various biochemical pathways. They have been shown to have antibacterial, antiviral, and insecticidal capabilities, as well as potential uses as P-glycoprotein inhibitors for controlling drug resistance in cancer cells . They also exhibit very good anti-inflammatory, analgesic, and antipyretic activity .

Pharmacokinetics

Anthranilic acid is known to be soluble in water, which could influence its bioavailability .

Result of Action

The result of the action of Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-, can vary depending on the specific derivative and its targets. For instance, some derivatives have shown promising results in preventing albumin denaturation, which is a key factor in anti-inflammatory effects .

Action Environment

The action, efficacy, and stability of Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-, can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its solubility and therefore its bioavailability

Properties

IUPAC Name

2-[4-(difluoromethylsulfanyl)anilino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO2S/c15-14(16)20-10-7-5-9(6-8-10)17-12-4-2-1-3-11(12)13(18)19/h1-8,14,17H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEFJYIAABWDRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)SC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199632
Record name Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51679-50-6
Record name Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051679506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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